molecular formula C13H11ClF3N5 B2982706 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine CAS No. 956370-70-0

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2982706
CAS No.: 956370-70-0
M. Wt: 329.71
InChI Key: MWSJJGGZPJMSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its structure features:

  • A pyrazolo[1,5-a]pyrimidine core (a fused bicyclic system).
  • 3-Chloro and 5,7-dimethyl substituents on the pyrimidine ring.
  • A 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl group at position 2.

Pyrazolo[1,5-a]pyrimidines are known for their roles as purine analogs, interfering with biochemical pathways such as nucleotide metabolism and kinase signaling .

Properties

IUPAC Name

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5/c1-6-4-7(2)22-12(19-6)9(14)10(20-22)8-5-18-21(3)11(8)13(15,16)17/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSJJGGZPJMSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C3=C(N(N=C3)C)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole through the reaction of 1-methyl-1H-pyrazole with trifluoromethylating agents under controlled conditions.

    Construction of the pyrazolo[1,5-a]pyrimidine core: The pyrazole derivative is then reacted with appropriate chlorinated pyrimidine precursors under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Chlorination and methylation: The final steps involve selective chlorination and methylation to introduce the chloro and methyl groups at the desired positions on the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).

    Oxidation and reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.

    Coupling reactions: Products are more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials science: It is explored for its potential use in organic electronics and as a building block for advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structurally related pyrazolo[1,5-a]pyrimidine derivatives, highlighting substituent variations, synthesis methods, and biological activities:

Compound Name / ID Substituents Molecular Weight Synthesis Method (Yield) Reported Bioactivity Reference
Target Compound 3-Cl, 5,7-diMe, 2-[1-Me-5-(CF₃)-pyrazol-4-yl] 384.8 g/mol Not explicitly described Presumed kinase inhibition
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5-(4-FPh), 2-Me, 7-CF₃ 295.23 g/mol Thiocyanation (Scheme 14, ) Not reported
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl) derivative 3-(2,4-Cl₂Ph), 5-(4-FPh), 2-Me, 7-CF₃ 440.1 g/mol Adapted known methods Antitrypanosomal, antischistosomal
2-(Benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (18) 2-(Benzyloxymethyl), 5,7-Cl₂ 351.2 g/mol POCl₃ treatment of diol (38% yield) Intermediate for further derivatization
2-(Benzyloxymethyl)-5-chloro-7-morpholinylpyrazolo[1,5-a]pyrimidine (19) 2-(Benzyloxymethyl), 5-Cl, 7-morpholinyl 402.9 g/mol Nucleophilic substitution (92% yield) Improved solubility via morpholine
Y500-5418 (Screening hit) 3-Cl, 5-(3,4-diOMePh), 7-CF₃, N-[(1,3,5-triMe-pyrazol-4-yl)methyl]carboxamide 522.91 g/mol Multi-step functionalization Screening for kinase targets

Structure-Activity Relationship (SAR) Insights

  • Position 7 Modifications : Substitution with CF₃ (target compound) vs. morpholine (19) alters polarity and target selectivity.
  • Pyrazole Ring Diversity : The 1-methyl-5-CF₃-pyrazole moiety in the target compound contrasts with benzyloxymethyl (18, 19) or aryl groups (), impacting steric bulk and electronic properties.

Biological Activity

3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The molecular formula is C12H12ClF3N4C_{12}H_{12}ClF_3N_4, with a molecular weight of approximately 304.7 g/mol. The presence of chlorine and trifluoromethyl groups contributes to its unique chemical reactivity and biological profile.

Anticancer Potential

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Certain derivatives have been identified as effective inhibitors of kinases involved in cancer progression. For example, studies have demonstrated that related compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Induction of Apoptosis : Some pyrazolo[1,5-a]pyrimidines promote apoptosis in cancer cells by activating intrinsic pathways, leading to cell death. This has been observed in studies involving HeLa and L929 cells, where specific derivatives resulted in increased apoptotic markers .

Enzymatic Inhibition

The compound also displays enzymatic inhibitory activity , particularly against enzymes such as ELOVL6 (elongation of very long-chain fatty acids 6). In vitro assays have shown that it can selectively inhibit this enzyme, which plays a role in lipid metabolism. This selectivity is significant as it reduces potential side effects associated with broader-spectrum inhibitors .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:

  • High Plasma Exposure : Following oral administration in animal models, the compound showed high plasma concentrations, indicating good bioavailability.
  • Tissue Distribution : It demonstrated effective liver uptake, which is beneficial for targeting liver-related metabolic pathways .

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in therapeutic settings:

  • Case Study 1 : A study involving a derivative similar to this compound reported significant tumor growth inhibition in xenograft models when administered at specific dosages.
  • Case Study 2 : Another investigation assessed the compound's impact on metabolic disorders linked to fatty acid elongation. Results indicated a marked reduction in fatty acid elongation indices in treated hepatocytes compared to controls .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of CDKs; Induction of apoptosis
Enzymatic InhibitionSelective inhibition of ELOVL6
Metabolic RegulationReduction of fatty acid elongation

Table 2: Pharmacokinetic Profile

ParameterValueReference
Molecular Weight304.7 g/mol
BioavailabilityHigh
Tissue UptakeLiver predominant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.